molecular formula C16H21FN2O2 B5432237 1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B5432237
M. Wt: 292.35 g/mol
InChI Key: OVJXKBHDSMKUSH-UHFFFAOYSA-N
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Description

1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide typically involves the following steps:

Chemical Reactions Analysis

1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-acetyl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may result in different pharmacological properties.

    1-acetyl-N-[2-(4-bromophenyl)ethyl]piperidine-4-carboxamide: The presence of a bromine atom can also influence the compound’s activity and interactions.

    1-acetyl-N-[2-(4-methylphenyl)ethyl]piperidine-4-carboxamide: The methyl group may affect the compound’s solubility and bioavailability

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-acetyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-12(20)19-10-7-14(8-11-19)16(21)18-9-6-13-2-4-15(17)5-3-13/h2-5,14H,6-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJXKBHDSMKUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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